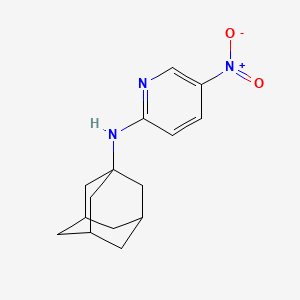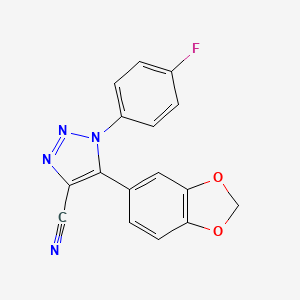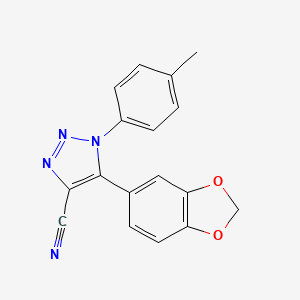
2-(1-Adamantylamino)-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantylamino)-5-nitropyridine is a compound that features a unique combination of an adamantane moiety and a nitropyridine structure. The adamantane group is known for its rigid, diamond-like structure, which imparts significant stability and lipophilicity to the compound. The nitropyridine component introduces aromaticity and potential reactivity, making this compound of interest in various fields of research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantylamino)-5-nitropyridine typically involves the reaction of 1-adamantylamine with 5-nitropyridine under specific conditions. One common method includes:
Nucleophilic Substitution Reaction: The reaction between 1-adamantylamine and 5-nitropyridine can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically conducted at elevated temperatures to facilitate the nucleophilic attack of the amine on the nitropyridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantylamino)-5-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The adamantylamine moiety can be oxidized to form corresponding imines or amides under specific conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, nitrating agents.
Major Products
Reduction: 2-(1-Adamantylamino)-5-aminopyridine.
Oxidation: Corresponding imines or amides.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Adamantylamino)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly due to the stability and lipophilicity imparted by the adamantane moiety.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1-Adamantylamino)-5-nitropyridine largely depends on its specific application. In biological systems, the compound may interact with cellular membranes due to its lipophilicity, potentially disrupting membrane integrity or interfering with membrane-bound proteins. The nitropyridine moiety may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: Shares the adamantane moiety but lacks the nitropyridine structure.
5-Nitropyridine: Contains the nitropyridine structure but lacks the adamantane moiety.
2-(1-Adamantylamino)pyridine: Similar structure but without the nitro group.
Uniqueness
2-(1-Adamantylamino)-5-nitropyridine is unique due to the combination of the adamantane and nitropyridine moieties, which imparts both stability and reactivity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that lack either the adamantane or nitropyridine components.
Properties
IUPAC Name |
N-(1-adamantyl)-5-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-18(20)13-1-2-14(16-9-13)17-15-6-10-3-11(7-15)5-12(4-10)8-15/h1-2,9-12H,3-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSQICIPJUILIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC4=NC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(1,3-Benzodioxol-5-yl)triazol-1-yl]-2-methylpropanoic acid](/img/structure/B7896572.png)
![(E)-3-[4-(diethylaminomethyl)phenyl]prop-2-enoic acid;hydrochloride](/img/structure/B7896580.png)
![2-Hydroxy-5-[(6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B7896586.png)
![5-[(6-butyl-4-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B7896600.png)
![2-hydroxy-5-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)amino]benzoic acid](/img/structure/B7896603.png)
![5-[(6-benzyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B7896609.png)
![2-hydroxy-5-[[6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B7896614.png)
![5-[[5-[(4-chlorophenyl)methyl]-6-methyl-4-oxo-1H-pyrimidin-2-yl]amino]-2-hydroxybenzoic acid](/img/structure/B7896621.png)
![2-hydroxy-5-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B7896636.png)
![2-hydroxy-5-[(5-oxo-6-phenyl-2H-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B7896638.png)

![Methyl 4-[[(2-chloro-6-methylthieno[2,3-d]pyrimidin-4-yl)amino]methyl]benzoate](/img/structure/B7896648.png)
